4-(Cyclopentyloxy)-3-ethoxybenzoic acid
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Overview
Description
4-(Cyclopentyloxy)-3-ethoxybenzoic acid is an organic compound with the molecular formula C14H18O4 It is a derivative of benzoic acid, characterized by the presence of cyclopentyloxy and ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid typically involves the following steps:
Esterification: The starting material, 4-hydroxybenzoic acid, undergoes esterification with cyclopentanol in the presence of an acid catalyst to form 4-(Cyclopentyloxy)benzoic acid.
Ethoxylation: The intermediate product is then subjected to ethoxylation using ethyl iodide and a base such as potassium carbonate to introduce the ethoxy group at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Produces quinones or carboxylic acids.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Cyclopentyloxy)-3-ethoxybenzoic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including those targeting cancer and neurodegenerative diseases.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Materials Science: It is studied for its potential use in liquid crystal displays and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
4-(Cyclopentyloxy)-3-ethoxybenzoic acid can be compared with other benzoic acid derivatives, such as:
4-(Cyclopentyloxy)benzoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.
4-(Cyclopentyloxy)-3-methoxybenzoic acid: Contains a methoxy group instead of an ethoxy group, leading to different chemical and physical properties.
Properties
IUPAC Name |
4-cyclopentyloxy-3-ethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVXUXOUYROET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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